molecular formula C16H17N3O2S B7352234 (3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one

Cat. No. B7352234
M. Wt: 315.4 g/mol
InChI Key: DGRCPXUHDLNDFW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one, also known as MTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCD is a diazepanone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the binding of GABA to its receptor, this compound increases the inhibitory tone of the brain, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative properties. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one has several advantages for lab experiments, including its high purity and specificity for the GABA-A receptor. However, its sedative properties can make it challenging to use in behavioral studies, and its potential for abuse and dependence requires careful consideration.

Future Directions

There are several potential future directions for research on (3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one, including its use in the treatment of anxiety, epilepsy, and sleep disorders. Additionally, further studies are needed to explore its neuroprotective effects and potential for drug development.

Synthesis Methods

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with methylamine, followed by the addition of acetic anhydride and sodium borohydride. The resulting product is then treated with trifluoroacetic acid to yield this compound in high purity.

Scientific Research Applications

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for the treatment of anxiety, epilepsy, and sleep disorders.

properties

IUPAC Name

(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-18-15(22-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRCPXUHDLNDFW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.